4,5-Bis(mercaptomethyl)-o-xylene

Catalog No.
S662643
CAS No.
10230-61-2
M.F
C10H14S2
M. Wt
198.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Bis(mercaptomethyl)-o-xylene

CAS Number

10230-61-2

Product Name

4,5-Bis(mercaptomethyl)-o-xylene

IUPAC Name

[4,5-dimethyl-2-(sulfanylmethyl)phenyl]methanethiol

Molecular Formula

C10H14S2

Molecular Weight

198.4 g/mol

InChI

InChI=1S/C10H14S2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3

InChI Key

NNGQXIUDFKIVKI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)CS)CS

Canonical SMILES

CC1=CC(=C(C=C1C)CS)CS

Application in Antineoplastic Activity Research

Scientific Field: Medicinal Chemistry

Summary of the Application: The compound has been used in the design and synthesis of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole, which have shown antineoplastic activity .

Application in the Synthesis of Functional Materials

Scientific Field: Organic Chemistry

Summary of the Application: Benzo[1,2-d;4,5-d’]bis[1,3]dithioles, which can be synthesized from the compound, are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .

Methods of Application or Experimental Procedures: The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert-butyl aryl sulfides. The subsequent formation of benzo[1,2-d;4,5-d’]bis[1,3]dithioles is achieved with scandium(III)triflate .

Results or Outcomes: This method enables a convenient and environmentally more compliant access to high yields of benzo[1,2-d;4,5-d’]bis[1,3]dithioles .

Application in the Synthesis of Heterocyclic Compounds

Summary of the Application: The compound has been used in the synthesis of 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole and 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole, which were found to be efficient complexing agents for palladium(II) .

Results or Outcomes: The synthesized compounds were found to be efficient complexing agents for palladium(II) .

Application in Catalytic Synthesis of 1,2,3-Triazoles

Summary of the Application: The compound has been used in the catalytic synthesis of 1,2,3-triazoles, which are functional heterocyclic cores that have been at the center of modern organic chemistry .

Application in Fluorescent Labels Synthesis

Summary of the Application: The compound has been used in the synthesis of a large series of new triazole-based push–pull chromophores: 4,5-bis (arylethynyl)-1H-1,2,3-triazoles. These molecules have fluorescence properties, and their fluorescent properties are easily adjustable depending on the nature of the substituents attached to aryl rings of the arylethynyl moieties at the C4 and C5 atoms of the triazole core .

Methods of Application or Experimental Procedures: Cu-catalyzed 1,3-dipolar cycloaddition of ethyl 2-azidoacetate to iodobuta-1,3-diynes and subsequent Sonogashira cross-coupling were used to synthesize these chromophores .

Results or Outcomes: The synthesized compounds were found to be promising fluorescent tags for labeling and tracking biomolecules .

Application in the Synthesis of Heterocyclic Compounds

Summary of the Application: The compound has been used in the synthesis of thiazole derivatives, which are found in many potent biologically active compounds .

Results or Outcomes: The synthesized compounds were found to have diverse biological activities .

Application in Stabilizing Lead Sulfide (PbS) Quantum Dots

Scientific Field: Nanotechnology

Summary of the Application: The compound has been used to stabilize lead sulfide (PbS) quantum dots .

Application in the Synthesis of S-Acetyl Derivatives

Summary of the Application: The compound has been used in the synthesis of S-acetyl derivatives .

Application in the Synthesis of TMS Derivatives

Summary of the Application: The compound has been used in the synthesis of TMS (trimethylsilyl) derivatives .

4,5-Bis(mercaptomethyl)-o-xylene is an organosulfur compound with the molecular formula C₁₀H₁₄S₂ and a molecular weight of 198.34 g/mol. It appears as a fluffy powder that is almost white to light yellow in color. This compound contains two mercaptomethyl groups attached to an o-xylene backbone, which contributes to its unique chemical properties. The structure can be represented as follows:

text
CH3 |H2C-SH | C6H4 |H2C-SH | CH3

It is primarily used in biochemical research, particularly in proteomics, due to its ability to form disulfide bonds and its reactivity with various biological molecules .

  • Aromatic dithiols may have similar hazards as other thiols, including:
    • Unpleasant odor: The thiol group is responsible for the strong odor often associated with mercaptans (thiols).
    • Skin and respiratory irritation: Dithiols can irritate exposed skin and respiratory passages.
    • Corrosivity: In concentrated form or under certain conditions, they may be corrosive.
Typical of thiols and disulfides:

  • Oxidation: The mercaptomethyl groups can be oxidized to form disulfides, which are important in stabilizing protein structures.
  • Nucleophilic Substitution: The thiol groups can act as nucleophiles in reactions with electrophiles, facilitating the formation of thioether bonds.
  • Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones, forming thioacetal derivatives.

These reactions are significant for its applications in organic synthesis and bioconjugation processes .

The biological activity of 4,5-Bis(mercaptomethyl)-o-xylene is largely attributed to its thiol groups. Thiols are known for their antioxidant properties and ability to scavenge free radicals. Additionally, the compound may exhibit:

  • Antimicrobial Activity: Some studies suggest that thiol-containing compounds can inhibit the growth of certain bacteria and fungi.
  • Cytotoxic Effects: Due to its reactivity with cellular components, it may induce cytotoxicity in specific cancer cell lines.

4,5-Bis(mercaptomethyl)-o-xylene can be synthesized through several methods:

  • Alkylation of Thiol Compounds: Starting from o-xylene, thiol groups can be introduced via alkylation using appropriate reagents.
  • Reduction of Disulfides: Disulfide precursors can be reduced chemically to yield the bis(mercaptomethyl) derivative.
  • Direct Synthesis from Aromatic Precursors: Utilizing various aromatic substitution reactions can lead to the formation of this compound.

These synthetic pathways highlight the versatility of 4,5-Bis(mercaptomethyl)-o-xylene in organic chemistry .

The applications of 4,5-Bis(mercaptomethyl)-o-xylene span various fields:

  • Biochemical Research: Used as a reagent in proteomics for labeling proteins and studying protein interactions.
  • Material Science: Its ability to form cross-links makes it valuable in polymer chemistry for creating durable materials.
  • Pharmaceuticals: Potential applications in drug formulation due to its reactivity with biological molecules.

These diverse applications underscore the compound's significance in both academic research and industrial applications .

Interaction studies involving 4,5-Bis(mercaptomethyl)-o-xylene focus on its reactivity with proteins and other biomolecules. Key findings include:

  • Protein Labeling: The compound can form stable thioether bonds with cysteine residues in proteins, allowing for selective labeling.
  • Inhibition Studies: Its interaction with enzymes that contain thiol groups may provide insights into enzyme inhibition mechanisms.

Such studies are crucial for understanding the compound's role in biochemical pathways and its potential as a therapeutic agent .

Several compounds share structural similarities with 4,5-Bis(mercaptomethyl)-o-xylene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,2-BenzenedimethanethiolC₁₀H₁₄S₂Similar structure; used as a reducing agent
2-MercaptoethanolC₂H₆OSSmaller size; widely used as a reducing agent
1,3-BenzenedithiolC₈H₈S₂Contains two thiol groups; used in organic synthesis

The uniqueness of 4,5-Bis(mercaptomethyl)-o-xylene lies in its specific arrangement of mercaptomethyl groups on the o-xylene framework, which enhances its reactivity and potential applications compared to similar compounds .

XLogP3

2.8

UNII

KYL78P7L21

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

10230-61-2

Wikipedia

1,2-Benzenedimethanethiol, 4,5-dimethyl-

General Manufacturing Information

1,2-Benzenedimethanethiol, 4,5-dimethyl-: INACTIVE

Dates

Last modified: 08-15-2023

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